molecular formula C18H18N2O5 B13722717 4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid

4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid

Cat. No.: B13722717
M. Wt: 342.3 g/mol
InChI Key: PQANSKMUXSHZML-UHFFFAOYSA-N
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Description

4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound that features a biphenyl group, an oxobutanoic acid moiety, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps:

    Formation of the biphenyl ether: This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide in the presence of a palladium catalyst.

    Acetylation: The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Hydrazine addition: The acetylated product is reacted with hydrazine hydrate to form the hydrazino derivative.

    Oxobutanoic acid formation: Finally, the hydrazino derivative is reacted with succinic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group.

    Reduction: Reduction reactions can target the carbonyl groups in the oxobutanoic acid moiety.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with biological targets such as enzymes. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazino and oxobutanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or alter protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(Phenylmethoxy)acetyl]hydrazino}-4-oxobutanoic acid
  • 4-{2-[2-(Phenylethoxy)acetyl]hydrazino}-4-oxobutanoic acid

Uniqueness

4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the biphenyl group, which can enhance binding affinity and specificity in biological systems. This makes it a valuable compound for medicinal chemistry and biochemical research.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

4-oxo-4-[2-[2-(2-phenylphenoxy)acetyl]hydrazinyl]butanoic acid

InChI

InChI=1S/C18H18N2O5/c21-16(10-11-18(23)24)19-20-17(22)12-25-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)(H,23,24)

InChI Key

PQANSKMUXSHZML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)CCC(=O)O

Origin of Product

United States

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